Methyl 3-bromo-6-fluoro-2-methoxybenzoate
CAS No.: 1809157-87-6
Cat. No.: VC2873947
Molecular Formula: C9H8BrFO3
Molecular Weight: 263.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1809157-87-6 |
|---|---|
| Molecular Formula | C9H8BrFO3 |
| Molecular Weight | 263.06 g/mol |
| IUPAC Name | methyl 3-bromo-6-fluoro-2-methoxybenzoate |
| Standard InChI | InChI=1S/C9H8BrFO3/c1-13-8-5(10)3-4-6(11)7(8)9(12)14-2/h3-4H,1-2H3 |
| Standard InChI Key | PQJCUHFVODZGSW-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1C(=O)OC)F)Br |
| Canonical SMILES | COC1=C(C=CC(=C1C(=O)OC)F)Br |
Introduction
Chemical Properties and Structure
Methyl 3-bromo-6-fluoro-2-methoxybenzoate (CAS No.: 1809157-87-6) is characterized by its molecular formula C₉H₈BrFO₃ and a molecular weight of 263.06 g/mol. The compound features a benzene ring substituted with a bromine atom at the 3-position, a fluorine atom at the 6-position, and a methoxy group at the 2-position, along with a methyl ester group. This specific substitution pattern contributes significantly to its chemical behavior and reactivity.
The structural characteristics of this compound can be visualized as follows:
| Structural Feature | Description |
|---|---|
| Core structure | Substituted benzene ring |
| Position 2 | Methoxy group (-OCH₃) |
| Position 3 | Bromine atom (Br) |
| Position 6 | Fluorine atom (F) |
| Functional group | Methyl ester (-COOCH₃) |
The presence of both bromine and fluorine atoms introduces interesting electronic effects on the benzene ring, influencing the compound's reactivity in various chemical transformations. The methoxy group at the ortho position to the ester functionality creates a specific electronic environment that can further modulate reactivity patterns.
Synthesis Methods
The synthesis of methyl 3-bromo-6-fluoro-2-methoxybenzoate typically involves several key steps, including the preparation of the benzoic acid precursor and subsequent esterification. The general synthetic route often begins with an appropriately substituted 2-methoxybenzoic acid derivative, followed by selective halogenation and esterification reactions.
Typical Synthetic Pathway
A common synthetic approach involves:
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Starting with 6-fluoro-2-methoxybenzoic acid
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Bromination at the 3-position using an appropriate brominating agent (such as N-bromosuccinimide or bromine in acetic acid)
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Esterification of the carboxylic acid group with methanol in the presence of an acid catalyst
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and minimizing by-products. These parameters must be carefully controlled to achieve selective bromination at the desired position.
Chemical Reactivity
Methyl 3-bromo-6-fluoro-2-methoxybenzoate can participate in various chemical reactions, primarily due to the presence of reactive functional groups and halogen substituents.
Key Reaction Types
The compound can undergo several types of transformations:
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Nucleophilic substitution reactions at the brominated position
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Cross-coupling reactions (Suzuki, Sonogashira, etc.) utilizing the aryl halide functionality
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Ester hydrolysis to generate the corresponding carboxylic acid
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Electrophilic substitution reactions at remaining positions on the aromatic ring
These reactions make methyl 3-bromo-6-fluoro-2-methoxybenzoate a versatile building block in organic synthesis. The bromine atom serves as an excellent handle for further functionalization through various metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.
Spectroscopic Analysis
Spectroscopic techniques provide valuable information about the structural features and purity of methyl 3-bromo-6-fluoro-2-methoxybenzoate. The most commonly employed techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
NMR Spectroscopic Characteristics
In the ¹H NMR spectrum, several characteristic signals would be expected:
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic protons | 6.8-8.0 | Complex patterns due to F-coupling |
| Methoxy protons | 3.8-4.0 | Singlet |
| Methyl ester protons | 3.8-3.9 | Singlet |
The ¹³C NMR spectrum would show signals for:
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Carbonyl carbon (approximately 165-170 ppm)
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Aromatic carbons (110-160 ppm, with splitting due to F-coupling)
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Methoxy carbon (approximately 55-60 ppm)
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Methyl ester carbon (approximately 50-52 ppm)
IR Spectroscopic Features
Characteristic IR absorption bands would include:
| Functional Group | Wavenumber Range (cm⁻¹) |
|---|---|
| C=O stretch (ester) | 1700-1750 |
| C-O stretch | 1200-1300 |
| C-F stretch | 1000-1100 |
| C-Br stretch | 600-800 |
| Aromatic C-H stretch | 3000-3100 |
These spectroscopic data serve as valuable tools for confirming the structure and purity of synthesized methyl 3-bromo-6-fluoro-2-methoxybenzoate.
Applications in Medicinal Chemistry
The compound's mechanism of action primarily relates to its role in medicinal chemistry, where it may interact with biological targets such as enzymes or receptors. The presence of halogen atoms enhances binding affinity and selectivity in biological systems, which explains the compound's potential value in drug discovery.
Structural Advantages in Drug Design
Several features make methyl 3-bromo-6-fluoro-2-methoxybenzoate valuable in medicinal chemistry:
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The bromine atom can participate in halogen bonding with protein targets
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The fluorine atom increases metabolic stability and can enhance binding interactions
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The methoxy group can serve as a hydrogen bond acceptor
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The ester functionality provides a handle for further derivatization
These structural attributes contribute to the compound's potential utility as a scaffold for developing biologically active molecules with specific targeting properties.
Comparative Analysis with Related Compounds
A comparative analysis of methyl 3-bromo-6-fluoro-2-methoxybenzoate with structurally similar compounds provides insights into structure-activity relationships and reactivity patterns.
Structural Comparison
The positional isomers demonstrate how the arrangement of substituents around the aromatic ring can significantly influence the compound's properties. These subtle structural variations can lead to substantial differences in reactivity, binding affinity to biological targets, and physicochemical properties.
Future Research Directions
Future research on methyl 3-bromo-6-fluoro-2-methoxybenzoate may focus on several promising areas:
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Development of more efficient and selective synthetic routes
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Exploration of its potential as a building block in the synthesis of biologically active compounds
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Investigation of its reactivity in novel cross-coupling reactions
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Computational studies to predict its interactions with biological targets
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Structure-activity relationship studies with closely related derivatives
These research directions would further enhance our understanding of this compound's utility and applications in various fields of chemistry.
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